

Golexanolone Administration Protocols for Clinical Trials: Application Notes

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Compound of Interest

Compound Name: Golexanolone

Cat. No.: B607714

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Introduction

Golexanolone (also known as GR3027) is an investigational, orally administered, first-in-class, small molecule GABA-A receptor-modulating steroid antagonist (GAMSA). It is currently under development for the treatment of cognitive and vigilance disorders associated with neurological and liver diseases, such as hepatic encephalopathy (HE) and primary biliary cholangitis (PBC). **Golexanolone** is designed to antagonize the allosteric over-activation of GABA-A receptors by neurosteroids like allopregnanolone. Preclinical and clinical studies have shown that **golexanolone** has the potential to improve cognitive function, fatigue, and other neurological symptoms. This document provides a detailed overview of the administration protocols for **golexanolone** in clinical trials, based on available data.

Mechanism of Action

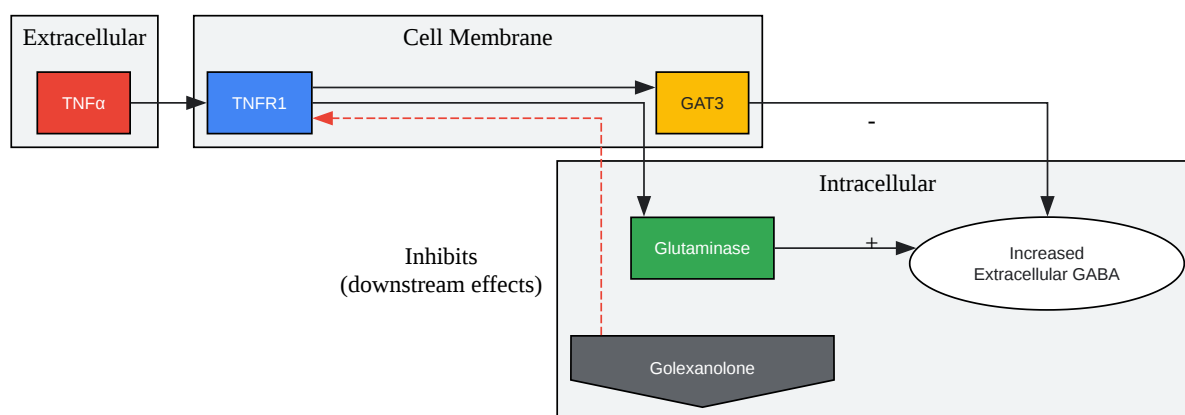
Golexanolone acts as a GABA-A receptor-modulating steroid antagonist. In certain pathological conditions, elevated levels of neurosteroids, such as allopregnanolone, can lead to excessive activation of GABA-A receptors, resulting in inhibitory neurotransmission and contributing to symptoms like cognitive impairment, fatigue, and sedation. **Golexanolone** competitively binds to the neurosteroid binding site on the GABA-A receptor, thereby antagonizing the effects of positive allosteric modulators like allopregnanolone and reducing the potentiation of GABA-A receptors.^[1] This helps to normalize GABAergic neurotransmission.

Signaling Pathways

Preclinical studies in models of hyperammonemia and hepatic encephalopathy suggest that **golexanolone**'s therapeutic effects may be mediated through its influence on key signaling pathways involved in neuroinflammation. Two such pathways are:

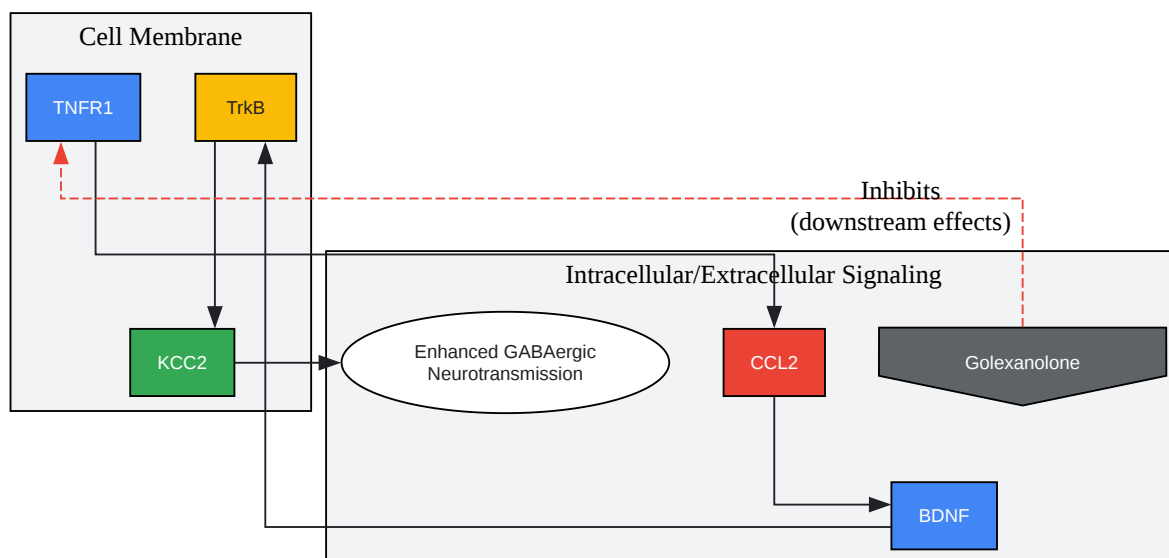
- **TNF α -TNFR1-Glutaminase-GAT3 Pathway:** In hyperammonemia, increased levels of tumor necrosis factor-alpha (TNF α) can activate its receptor (TNFR1), leading to an increase in glutaminase and the GABA transporter GAT3. This cascade is thought to contribute to altered GABAergic neurotransmission. **Golexanolone** has been shown to reverse the activation of this pathway in animal models.[\[2\]](#)
- **TNFR1-CCL2-TrkB-KCC2 Pathway:** Activation of TNFR1 can also trigger a signaling cascade involving the chemokine CCL2, brain-derived neurotrophic factor (BDNF) acting on its receptor TrkB, and the potassium-chloride cotransporter KCC2. This pathway is also implicated in neuroinflammation and altered GABAergic signaling. **Golexanolone** has been observed to reverse the hyperammonemia-induced activation of this pathway.[\[2\]](#)[\[3\]](#)

Below are diagrammatic representations of these signaling pathways.



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Caption: TNF α -TNFR1-Glutaminase-GAT3 Pathway Modulation by **Golexanolone**.



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Caption: TNFR1-CCL2-TrkB-KCC2 Pathway Modulation by **Golexanolone**.

Clinical Trial Administration Protocols

Golexanolone has been evaluated in several clinical trials for various indications. The administration protocols from key studies are summarized below.

Golexanolone for Hepatic Encephalopathy (EudraCT 2016-003651-30)

This Phase 2a pilot study evaluated the safety, pharmacokinetics, and efficacy of **golexanolone** in patients with cirrhosis and covert hepatic encephalopathy.[4][5][6][7]

Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.[8][9]

Patient Population: Adults with Child-Pugh A/B cirrhosis and abnormal Continuous Reaction Time (CRT) at screening.[4][5][10]

Dosage and Administration: Patients were randomized to receive one of three doses of **golexanolone** or a placebo, administered orally twice daily (BID) for 3 weeks.[4][5][10]

Treatment Arm	Dosage	Administration Route	Frequency	Duration
Golexanolone	10 mg	Oral	Twice Daily (BID)	21 days
Golexanolone	40 mg	Oral	Twice Daily (BID)	21 days
Golexanolone	80 mg	Oral	Twice Daily (BID)	21 days
Placebo	-	Oral	Twice Daily (BID)	21 days

Efficacy Assessments: Assessments were performed at baseline, day 10, and day 21. Key endpoints included:

- Continuous Reaction Time (CRT) Index[4][7]
- Psychometric Hepatic Encephalopathy Score (PHES)[4][7]
- Animal Naming Test (ANT)[4][7]
- Epworth Sleepiness Scale (ESS)[4][7]
- Electroencephalogram (EEG) to determine mean dominant frequency (MDF) and the delta+theta/alpha+beta ratio (DT/AB)[4][7]

Quantitative Results Summary: **Golexanolone** was well-tolerated and associated with improvements in cognitive performance.[4][5][7]

Endpoint	Golexanolone vs. Placebo	p-value
Epworth Sleepiness Scale (ESS)	Directionally favorable change	0.047
EEG (Mean Dominant Frequency)	Directionally favorable change	0.142
EEG (Delta+Theta/Alpha+Beta Ratio)	Directionally favorable change	0.021
CRT, PHES, ANT	Directionally favorable changes	Not statistically significant

Note: While directional improvements were seen in CRT, PHES, and ANT, the differences from placebo were not statistically significant in the prespecified analyses. Post-hoc analyses suggested a potential efficacy signal for these cognitive measures.[\[4\]](#)[\[7\]](#)

Golexanolone for Primary Biliary Cholangitis (EudraCT 2022-000422-16)

This ongoing Phase 1b/2 clinical trial is evaluating the pharmacokinetics, safety, tolerability, and preliminary efficacy of **golexanolone** in patients with PBC experiencing fatigue and cognitive dysfunction.[\[6\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Study Design: A randomized, double-blind, placebo-controlled, two-part study.[\[11\]](#)[\[14\]](#)[\[15\]](#)

Patient Population: Adults (18-75 years) with non-cirrhotic or Child-Pugh class A cirrhotic PBC with clinically significant fatigue and cognitive symptoms.[\[12\]](#)[\[16\]](#)

Dosage and Administration:

- Part A (Phase 1b): Assessed the safety, tolerability, and pharmacokinetics of **golexanolone**.[\[12\]](#)[\[16\]](#)

Treatment Arm	Dosage	Administration Route	Frequency	Duration
Golexanolone	40 mg	Oral	Twice Daily (BID)	5 days

| Placebo | - | Oral | Twice Daily (BID) | 5 days |

- Part B (Phase 2): Evaluates the safety, tolerability, and preliminary efficacy of two dose levels of **golexanolone**.[\[6\]](#)[\[11\]](#)[\[14\]](#)[\[16\]](#)

Treatment Arm	Dosage	Administration Route	Frequency	Duration
Golexanolone	40 mg	Oral	Twice Daily (BID)	28 days
Golexanolone	80 mg	Oral	Twice Daily (BID)	28 days

| Placebo | - | Oral | Twice Daily (BID) | 28 days |

Outcome Measures: Primary outcomes focus on safety and tolerability. Secondary outcomes include pharmacokinetic parameters and preliminary efficacy assessments of fatigue, cognitive function, daytime sleepiness, and health-related quality of life.[\[12\]](#)[\[13\]](#)[\[18\]](#)

Golexanolone in Healthy Volunteers (EudraCT 2015-004911-19)

This study assessed the safety, tolerability, and pharmacokinetics of **golexanolone** in healthy volunteers.[\[1\]](#)

Study Design: Single and multiple ascending dose studies.[\[1\]](#)

Dosage and Administration:

- Single doses up to 200 mg.

- Multiple doses of 100 mg twice daily for 5 days.

Pharmacokinetics: **Golexanolone** exhibited linear and well-tolerated pharmacokinetics.[\[1\]](#)

Specific quantitative data on Cmax, Tmax, and half-life are not publicly available.

Experimental Protocols

Cognitive and Neurophysiological Assessments

A variety of standardized tests have been employed in clinical trials to assess the impact of **golexanolone** on cognitive function and neurophysiological status.

Continuous Reaction Time (CRT) Test:

- Objective: To measure attention and vigilance by recording the variability of motor reaction times to a series of auditory stimuli.[\[1\]](#)[\[4\]](#)[\[13\]](#)
- Methodology: A computerized test lasting approximately 10 minutes where the participant responds to auditory cues. The primary output is the CRT index, which is a measure of reaction time variability. A lower index indicates greater variability and impaired attention.[\[1\]](#)[\[4\]](#)[\[13\]](#)

Psychometric Hepatic Encephalopathy Score (PHES):

- Objective: A battery of five paper-and-pencil tests to assess a range of cognitive domains affected in hepatic encephalopathy.[\[12\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Components:
 - Digit Symbol Test (DST): Assesses psychomotor speed and visual-motor coordination.
 - Number Connection Test A (NCT-A): Measures processing speed.
 - Number Connection Test B (NCT-B): Evaluates cognitive flexibility.
 - Serial Dotting Test (SDT): Assesses fine motor skills and coordination.
 - Line Tracing Test (LTT): Measures visuospatial orientation and motor accuracy.[\[12\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Scoring: The results of each subtest are compared to age- and education-matched normative data to generate a composite PHES score. A lower score indicates greater cognitive impairment.

Animal Naming Test (ANT):

- Objective: To assess verbal fluency, a measure of executive function and semantic memory. [\[10\]](#)[\[11\]](#)[\[18\]](#)[\[23\]](#)[\[24\]](#)
- Methodology: Participants are asked to name as many animals as they can in one minute. The total number of unique animals named is recorded.[\[10\]](#)[\[11\]](#)[\[18\]](#)[\[23\]](#)[\[24\]](#)

Epworth Sleepiness Scale (ESS):

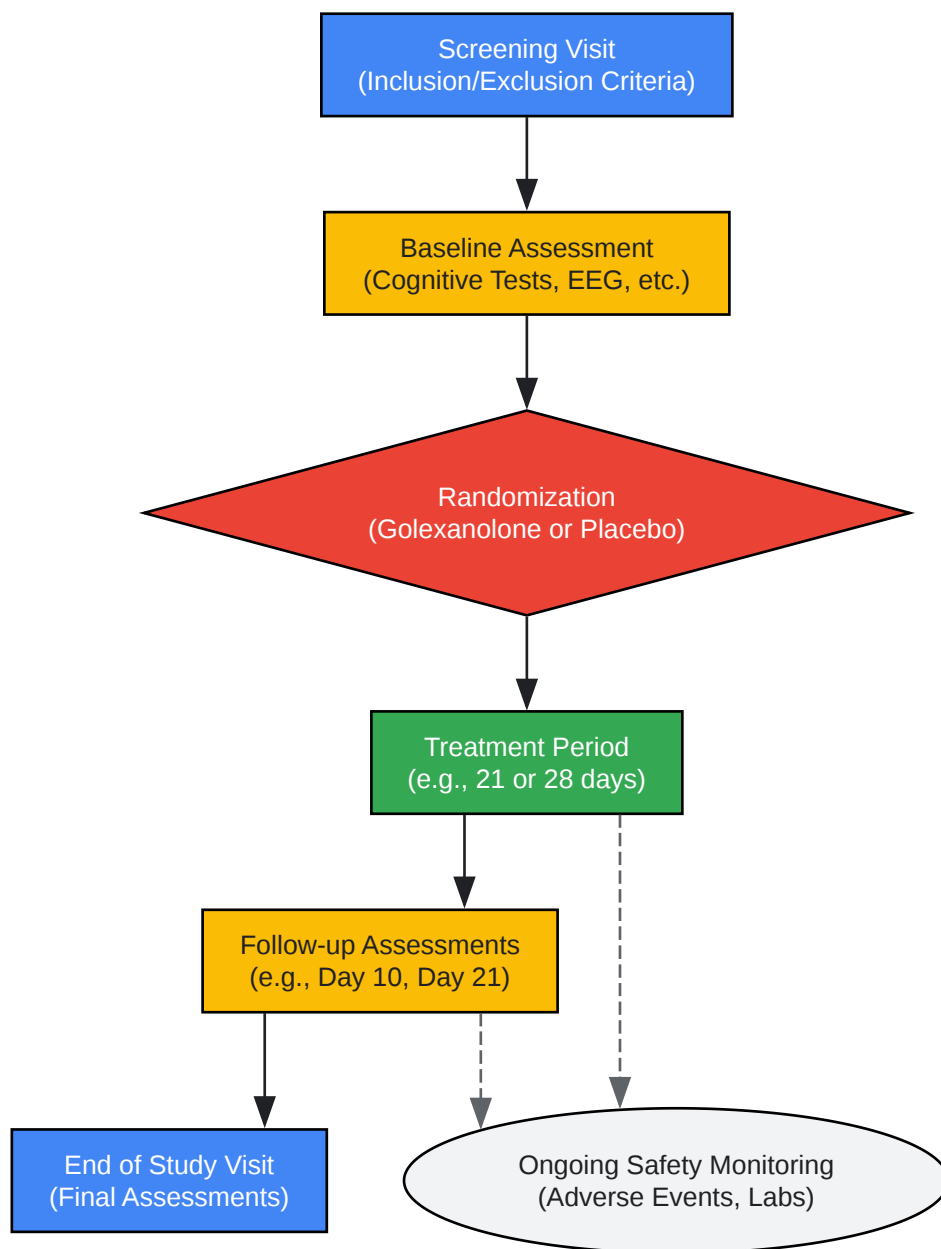
- Objective: A self-administered questionnaire to assess the level of daytime sleepiness.
- Methodology: Patients rate their likelihood of dozing off in eight different situations on a scale of 0 to 3. A higher total score indicates greater daytime sleepiness.

Electroencephalogram (EEG):

- Objective: To measure brain electrical activity to detect abnormalities associated with hepatic encephalopathy.
- Methodology: Scalp electrodes record brainwave patterns. Analysis focuses on the mean dominant frequency and the ratio of slow-wave (delta and theta) to fast-wave (alpha and beta) activity. An increase in slow-wave activity is indicative of encephalopathy.

Experimental Workflow

The following diagram illustrates a typical workflow for a patient participating in a **golexanolone** clinical trial.



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